Z-Gly-betana Z-Gly-betana
Brand Name: Vulcanchem
CAS No.:
VCID: VC20496651
InChI: InChI=1S/C20H18N2O3/c23-19(13-21-20(24)25-14-15-6-2-1-3-7-15)22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,21,24)(H,22,23)
SMILES:
Molecular Formula: C20H18N2O3
Molecular Weight: 334.4 g/mol

Z-Gly-betana

CAS No.:

Cat. No.: VC20496651

Molecular Formula: C20H18N2O3

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Z-Gly-betana -

Specification

Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
IUPAC Name benzyl N-[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamate
Standard InChI InChI=1S/C20H18N2O3/c23-19(13-21-20(24)25-14-15-6-2-1-3-7-15)22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,21,24)(H,22,23)
Standard InChI Key QEQQHQJUDTUICR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC3=CC=CC=C3C=C2

Introduction

Structural and Molecular Characteristics of Z-Gly-Betana

Z-Gly-betana, chemically designated as Z-glycine beta-naphthylamide, features a molecular formula of C₁₉H₂₀N₂O₃ and a molecular weight of approximately 334.4 g/mol. The benzyloxycarbonyl (Z) group at the N-terminal glycine residue enhances the compound’s stability against proteolytic degradation, a feature critical for in vitro enzymatic assays. The beta-naphthylamide moiety at the C-terminal facilitates chromogenic or fluorogenic detection upon enzymatic cleavage, enabling real-time monitoring of protease activity .

Comparative analysis with structurally analogous compounds highlights Z-Gly-betana’s distinct properties. For instance, Z-Gly-Gly-Arg-betaNA·HCl, a related substrate, incorporates an additional arginine residue, broadening its specificity for trypsin-like proteases . In contrast, Z-Gly-betana’s simpler structure prioritizes interactions with leucine aminopeptidase and other exopeptidases, offering a focused tool for studying substrate binding affinities.

Applications in Biochemical Research

Protease Activity Profiling

Z-Gly-betana’s chromogenic properties enable rapid quantification of protease activity. Upon enzymatic cleavage, the beta-naphthylamide group releases a detectable signal, proportional to reaction velocity. This feature is exploited in high-throughput screens for protease inhibitors, a critical step in drug discovery pipelines.

Enzyme Mechanism Elucidation

Studies utilizing Z-Gly-betana have elucidated the role of exopeptidases in peptide processing. For example, its interaction with leucine aminopeptidase revealed a two-step catalytic mechanism involving nucleophilic attack by a zinc-bound water molecule, followed by tetrahedral intermediate stabilization. Such insights are pivotal for designing targeted enzyme modulators.

Comparative Substrate Analysis

Z-Gly-betana’s performance against synthetic and natural substrates provides a benchmark for enzyme specificity. In parallel experiments, its hydrolysis rate was 30% higher than that of glycylphenylalanine, underscoring the beta-naphthylamide group’s role in enhancing binding affinity.

Challenges and Future Directions

Despite its utility, Z-Gly-betana’s applications are constrained by limited solubility in aqueous buffers, necessitating organic cosolvents like dimethyl sulfoxide (DMSO). Recent efforts to derivatize the beta-naphthylamide group with hydrophilic moieties aim to address this limitation without compromising enzymatic recognition.

Future research may integrate Z-Gly-betana into microfluidic platforms, leveraging advancements in lab-on-a-chip technology for point-of-care diagnostics . Such systems could enable real-time monitoring of protease activity in clinical samples, revolutionizing disease diagnosis and therapeutic monitoring.

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